(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol
Description
Contextualization within Bicyclic Ether Chemistry
Bicyclic ethers are a significant class of heterocyclic compounds characterized by two fused rings containing at least one oxygen atom within the ring system. rsc.org These structures are not merely chemical curiosities; they form the core framework of numerous biologically active natural products, including antibiotics, antitumor agents, and pheromones. nih.gov The 6,8-dioxabicyclo[3.2.1]octane skeleton, in particular, is a common structural motif found in insect pheromones like multistriatin. acs.orgresearchgate.net
The reactivity of cyclic ethers is heavily influenced by ring strain. fiveable.melibretexts.org While larger, unstrained rings like tetrahydrofuran (B95107) are relatively inert and often used as solvents, smaller rings are more reactive. libretexts.orgyoutube.com The 6,8-dioxabicyclo[3.2.1]octane system possesses a unique bridged structure that imparts significant conformational rigidity. This rigidity is a key feature, as it allows for a high degree of stereocontrol in chemical reactions, making derivatives of this system valuable in stereoselective synthesis. acs.orgfrontiersin.org The chemistry of this bicyclic system is an active area of research, with studies exploring skeletal rearrangements and other transformations to generate novel molecular structures. beilstein-journals.orgbeilstein-journals.orgnih.gov
Significance as a Chiral Building Block Derived from Renewable Resources
In the quest for sustainable chemical synthesis, there is a growing emphasis on utilizing chiral building blocks derived from the "chiral pool"—a collection of readily available, enantiopure compounds from nature, such as carbohydrates, amino acids, and terpenes. researchgate.netrsc.orgsemanticscholar.org These molecules serve as valuable starting materials for the synthesis of complex, optically active compounds like pharmaceuticals. (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol and its precursors fit squarely within this paradigm, originating from cellulose (B213188), the most abundant biopolymer on Earth. acs.orgnih.govresearchgate.net
The conversion of biomass into high-value platform chemicals is a cornerstone of green chemistry. researchgate.netimperial.ac.uk The family of compounds to which this compound belongs represents a successful example of this approach, transforming a non-food, renewable feedstock into versatile chiral synthons for a wide range of applications, from drug discovery to the development of novel materials. nih.govnih.gov
The synthetic lineage of this compound is directly linked to levoglucosenone (B1675106) (LGO). beilstein-journals.orgune.edu.au LGO is a chiral α,β-unsaturated ketone that is not typically found in nature but can be produced directly from the acid-catalyzed pyrolysis (thermal decomposition in the absence of oxygen) of cellulose and lignocellulosic biomass. researchgate.netacs.orgacs.orgnih.gov This process sets LGO apart from other biomass-derived platform chemicals that often lose the inherent chirality of their carbohydrate precursors. frontiersin.orgnih.gov
The pyrolysis of cellulose under acidic conditions selectively yields LGO, which preserves one of the natural chiral centers of the original cellulose structure. acs.orgresearchgate.netnih.govfao.org LGO is a versatile platform molecule that can be converted into a variety of other useful compounds. acs.orgnih.govorgsyn.org One of the most important derivatives is dihydrolevoglucosenone, also known as Cyrene™, which is produced by the hydrogenation of LGO. acs.orgorgsyn.org Cyrene™ itself is a valuable chiral ketone and has been explored as a bio-based solvent. beilstein-journals.orgeuropa.eu this compound is synthesized from derivatives of Cyrene™, thus establishing a clear pathway from renewable cellulose to this specific chiral alcohol. beilstein-journals.orgnih.gov
| Catalyst | Temperature (°C) | LGO Yield (wt%) | Reference |
|---|---|---|---|
| Fe₃O₄/C–SO₃H₆₀₀ | 300 | 20.0 | researchgate.netfao.org |
| SO₄(2-)/TiO₂-Fe₃O₄ | 300 | 15.43 | nih.gov |
| H₃PO₄ (impregnated on activated carbon) | Not Specified | 14.70 | acs.org |
| SO₄²⁻/ZrO₂ | Not Specified | 7.70 | acs.org |
| Non-catalytic | 300 | 0.46 | acs.org |
Overview of Stereochemical Complexity and Synthetic Challenges
The 6,8-dioxabicyclo[3.2.1]octane framework is inherently complex from a stereochemical perspective. The bridged bicyclic system locks the six-membered ring into a rigid 1C4 conformation. acs.org This conformational lock significantly hinders one face of the molecule, leading to excellent facial selectivity in reactions, a highly desirable trait in asymmetric synthesis. acs.org
The synthesis of this compound itself presents stereochemical challenges. It is typically formed through the reduction of a ketone at the C4 position. google.combeilstein-journals.org This reduction can potentially lead to two different diastereomers, depending on the direction of the nucleophilic attack. Achieving high diastereoselectivity requires careful selection of reagents and reaction conditions. For example, the reduction of (1S,4S,5R)-3,3-dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-one with sodium borohydride (B1222165) yields the corresponding alcohol with high purity. google.com
Furthermore, the 6,8-dioxabicyclo[3.2.1]octanol system is known to undergo skeletal rearrangements under certain conditions, such as treatment with thionyl chloride (SOCl₂) or under Appel conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov These rearrangements can lead to the migration of an oxygen atom and the formation of a different bicyclic system, adding another layer of complexity to its chemistry. nih.gov Managing this reactivity is a key challenge for chemists working with this class of compounds.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈O₃ | nih.gov |
| Molecular Weight | 128.13 g/mol | nih.gov |
| Boiling Point | 227 °C at 100.7 kPa | europa.eu |
| Freezing Point | < -20 °C | europa.eu |
| Relative Density | 1.25 at 20 °C | europa.eu |
| Flash Point | 108 °C at 101.9 kPa | europa.eu |
| Log K_ow (Octanol-Water Partition Coefficient) | -1.52 | europa.eu |
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-HCWXCVPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]2OC[C@H]1O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1s,4s,5r 6,8 Dioxabicyclo 3.2.1 Octan 4 Ol and Its Stereoisomers
Biomass-Derived Precursor Strategies
The use of precursors derived from biomass is a cornerstone of sustainable chemistry. These starting materials are renewable and often provide enantiopure scaffolds, reducing the synthetic effort required to obtain chiral targets.
Levoglucosenone (B1675106) (LGO), a chiral platform chemical, is a key starting material for the synthesis of (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol. beilstein-journals.orgfrontiersin.orgacs.org LGO is produced through the acid-catalyzed pyrolysis of cellulose-containing materials, including lignocellulosic biomass. beilstein-journals.orgresearchgate.net Its structure, an enantiopure bicyclic α,β-unsaturated ketone, contains a masked aldehyde and preserves one of the natural chiral centers of cellulose (B213188), making it a versatile synthon. acs.org
The most direct precursor to the target alcohol is dihydrolevoglucosenone, also known by its trade name Cyrene™. beilstein-journals.orgrsc.org Cyrene™, or (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one, is produced via the hydrogenation of Levoglucosenone. acs.orgrsc.org The subsequent reduction of the C4-ketone functionality in Cyrene™ or its derivatives directly yields the desired this compound and other stereoisomers. beilstein-journals.orgnih.gov This two-step sequence from LGO represents a highly efficient pathway from renewable biomass to the target compound.
Stereoselective and Enantioselective Synthetic Routes
Achieving precise control over the stereochemistry of the C4-hydroxyl group is critical. The spatial orientation of this group significantly influences the biological activity and physical properties of the molecule and its derivatives.
The reduction of the C4-ketone in Cyrene™ and its substituted analogues is a common strategy to introduce the C4-alcohol. beilstein-journals.org The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can proceed with high diastereoselectivity, favoring the formation of one stereoisomer over the other. beilstein-journals.orgbeilstein-journals.org The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group, which is often influenced by the steric hindrance imposed by the bicyclic ring system. qub.ac.uk
Research has demonstrated the preparation of a series of C4-alcohols by alkylating Cyrene™ at the C3 position to form various ketones, followed by reduction with NaBH₄. nih.gov For instance, the reduction of (1S,5R)-3,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-one provides the corresponding alcohol with a high diastereomeric ratio of 98:2. beilstein-journals.orgbeilstein-journals.org Similarly, the reduction of a spirocyclic ketone derivative with NaBH₄ yielded the target alcohol in 94% yield as a single stereoisomer. beilstein-journals.orgbeilstein-journals.org
| Starting Ketone (Substrate) | Product Alcohol | Yield | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| (1S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-one (9e) | (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol (10e) | 86% | 98:2 | beilstein-journals.orgbeilstein-journals.org |
| (1S,5R)-3,3-Bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-one (9f) | (1S,4S,5R)-3,3-Bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol (10f) | 91% | Single isomer | beilstein-journals.orgbeilstein-journals.org |
| (1S,5R)-1',3'-Dihydro-6,8-dioxaspiro[bicyclo[3.2.1]octane-3,2'-inden]-4-one (9d) | (1S,4S,5R)-1',3'-Dihydro-6,8-dioxaspiro[bicyclo[3.2.1]octane-3,2'-inden]-4-ol (10d) | 94% | Single isomer | beilstein-journals.org |
While starting from biomass-derived LGO is common, other strategies focus on constructing the 6,8-dioxabicyclo[3.2.1]octane framework from simpler, acyclic, or monocyclic precursors. These methods often involve intricate cyclization or rearrangement reactions to form the characteristic bicyclic acetal (B89532) structure. nih.govnih.gov
Several innovative methods have been developed for this purpose:
Palladium-Organo Relay Catalysis : A concise, single-step strategy constructs the 6,8-dioxabicyclo[3.2.1]octane skeleton from vinylethylene carbonates and amine-substituted enones. This process involves a sequential N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization, achieving high stereoselectivity and structural diversity. acs.org
Radical-Mediated Cyclization : Radical cascades, such as a 1,5-hydrogen atom transfer coupled with a Surzur–Tanner rearrangement, can be employed to build the dioxabicyclo framework.
Rearrangement-Cyclization : A unique approach utilizes a zinc acetate-mediated intramolecular rearrangement and cyclization of a substituted tetrahydrofuran (B95107) derivative to form the 2,8-dioxabicyclo[3.2.1]octane system, a related bicyclic acetal. clockss.org
| Methodology | Precursors | Key Features | Reference |
|---|---|---|---|
| Palladium-Organo Relay Catalysis | Vinylethylene carbonates and amine-substituted enones | Single-step construction, high stereoselectivity, sequential reactions | acs.org |
| Radical-Mediated Cyclization | Acyclic precursors with specific functional groups | Involves 1,5-hydrogen atom transfer and rearrangement | |
| Zinc Acetate-Mediated Rearrangement | Substituted tetrahydrofuran derivative | Intramolecular rearrangement followed by cyclization | clockss.org |
Multi-Step Total Synthesis Approaches
The 6,8-dioxabicyclo[3.2.1]octane unit is a core component of several complex natural products, including the siladenoserinols, which are inhibitors of the p53-Hdm2 interaction and thus potential anticancer agents. researchgate.net The total synthesis of these molecules provides a platform for demonstrating advanced synthetic strategies for constructing and manipulating the bicyclic framework.
Efficient syntheses of siladenoserinol analogs have been achieved starting from commercially available carbohydrates as chiral sources. researchgate.net One total synthesis of (+)-siladenoserinol A involved constructing the bicyclic acetal core via an Au(III)-catalyzed cycloisomerization of a 6,7-dihydroxy-2-alkynoate. researchgate.net Other insect pheromones with the same bicyclic core, such as frontalin (B1251666) and brevicomin, have been synthesized enantioselectively through multi-step sequences utilizing strategies like the Sharpless asymmetric epoxidation to introduce chirality. cdnsciencepub.comresearchgate.net These syntheses highlight the importance of the 6,8-dioxabicyclo[3.2.1]octane system as a key structural motif and showcase the various multi-step pathways developed to access it.
Optimization of Synthetic Pathways for Scalability
For a platform chemical derived from biomass to be truly viable, its synthesis must be efficient and scalable. rsc.org Significant efforts have been directed toward optimizing the production of Levoglucosenone and its derivative, Cyrene™. Circa Group has developed a process for producing LGO in bulk quantities from waste cellulose. acs.org
The hydrogenation of LGO to produce Cyrene™ has been optimized for scalability using continuous-flow conditions. rsc.org One study utilized an H-Cube Mini reactor to achieve 99% selectivity for Cyrene™ with a residence time of only 50 seconds. The process was successfully scaled up to a 1.5 M concentration, providing crucial insights for large-scale industrial production. rsc.org The commercial availability of Cyrene™ as a bio-based, biodegradable, and non-toxic dipolar aprotic solvent is a testament to the successful optimization and scalability of its synthesis from biomass. beilstein-journals.orgrsc.org
Chemical Reactivity and Transformation of the 1s,4s,5r 6,8 Dioxabicyclo 3.2.1 Octan 4 Ol Scaffold
Hydroxyl Group Derivatization and Functionalization
The secondary hydroxyl group at the C4 position is a key site for functionalization, allowing for the introduction of various substituents and modifications of the scaffold's properties.
The hydroxyl group of 6,8-dioxabicyclo[3.2.1]octan-4-ols can undergo reactions to form esters and ethers. For instance, reaction with thionyl chloride in the presence of pyridine (B92270) initially forms a chlorosulfite ester intermediate, which is pivotal for subsequent rearrangements. nih.govbeilstein-journals.orgbohrium.com While not the final isolated product in these rearrangement studies, this ester formation is a critical mechanistic step. Similarly, under Appel conditions, the alcohol is converted to an alkoxytriphenylphosphonium intermediate, which can be considered an ether-like derivative. beilstein-journals.orgbohrium.com
Further derivatization of the primary hydroxyl group in related structures can lead to ether-linked and ester-linked compounds through standard synthetic transformations. google.com For example, alkylation can yield corresponding ethers, while reactions with suitable reactants and reagents can produce ester-linked, carbonate-linked, and carbamate-linked compounds. google.com
The oxidation of the hydroxyl group at the C4 position would yield the corresponding ketone, (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one, also known as Cyrene or dihydrolevoglucosenone. acs.org Conversely, the alcohols themselves are prepared via the reduction of this ketone or its derivatives using reducing agents like sodium borohydride (B1222165) (NaBH₄). beilstein-journals.orgbeilstein-journals.org The reactivity of the bicyclic system can be influenced by oxidation at different positions. For example, Baeyer-Villiger oxidation of chiral cyclobutanones spiro-joined to the 6,8-dioxabicyclo[3.2.1]octane framework using m-chloroperoxybenzoic acid leads to the formation of spirolactones in high yields. researchgate.net
Ring-System Rearrangements and Skeletal Transformations
The rigid conformation of the 6,8-dioxabicyclo[3.2.1]octane system facilitates a number of unique skeletal transformations, often initiated by activation of the C4-hydroxyl group. beilstein-archives.org
A significant skeletal rearrangement occurs when 6,8-dioxabicyclo[3.2.1]octan-4-ols are treated with thionyl chloride (SOCl₂) in the presence of pyridine or under Appel conditions (using reagents like triphenylphosphine (B44618) and a carbon tetrahalide). beilstein-journals.orgbohrium.comnih.gov These reactions promote an oxygen migration from the C5 position to the C4 position. nih.govbeilstein-journals.orgbeilstein-archives.org This transformation results in the formation of a new 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgbohrium.com
The outcome of the reaction is highly dependent on the substrate. While saturated C4 alcohols undergo this characteristic rearrangement, analogous allylic alcohols with endocyclic or exocyclic double bonds tend to undergo chlorination without rearrangement, which is attributed to the formation of stable allylic cations. beilstein-journals.orgbohrium.comnih.gov The rearrangement has been demonstrated on a variety of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols, showcasing its utility in generating novel bicyclic building blocks. beilstein-journals.orgbeilstein-archives.org
| Substrate | Product | Yield (%) |
|---|---|---|
| (1S,4S,5R)-1',3'-Dihydro-6,8-dioxaspiro[bicyclo[3.2.1]octane-3,2'-inden]-4-ol (10d) | (1S,4R,5R)-4-Chloro-1',3'-dihydro-3,8-dioxaspiro[bicyclo[3.2.1]octane-6,2'-indene] (11d) | 34% |
| (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol (10e) | (1R,2R,5R)-2-Chloro-1,5,7,7-tetramethyl-6,8-dioxabicyclo[3.2.1]octane (Product from related substrate) | Data not specified for direct analog |
| (1S,4S,5R)-3,3-Bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol (10f) | (1R,4S,5R)-4-Chloro-3,3-bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octane (Product from related substrate) | Data not specified for direct analog |
Note: Yields can vary based on specific reaction conditions and substrate substitution patterns. Some reactions also produce side products like dialkyl sulfites. beilstein-journals.org
The mechanism for the rearrangement under both thionyl chloride and Appel conditions is proposed to proceed through a common pathway involving an oxocarbenium ion intermediate. nih.gov
Intermediate Formation : The reaction of the alcohol with SOCl₂/pyridine forms a chlorosulfite intermediate (25), while Appel conditions generate an alkoxytriphenylphosphonium chloride intermediate (26). nih.gov
Extrusion and Migration : Upon heating, the intermediate expels a neutral molecule (SO₂ or triphenylphosphine oxide). This extrusion occurs with a concerted migration of the neighboring O8 atom. nih.gov This migration is facilitated by the rigid bicyclic structure. beilstein-archives.org
Oxocarbenium Ion Formation : The concerted migration leads to the formation of an oxocarbenium ion (27). nih.gov
Nucleophilic Trapping : The intermediate oxocarbenium ion is then trapped by the chloride ion present in the reaction mixture, yielding the final 2-chloro-3,8-dioxabicyclo[3.2.1]octane product. nih.gov
The stereochemistry of the starting alcohol at the C4 position is a critical factor that dictates the reaction's outcome. nih.gov When the C4-OH group is in an equatorial position, the O8 atom is properly aligned with the σ* orbital of the C4-O bond, allowing it to migrate and form the 3,8-dioxabicyclo[3.2.1]octane system. nih.govbeilstein-archives.org Conversely, an axial C4-OH would favor the migration of the O6 atom, leading to a different 2,4-dioxabicyclo[2.2.2]octane skeleton. nih.govbeilstein-archives.org
The 6,8-dioxabicyclo[3.2.1]octan-4-ol scaffold also undergoes transformations under acidic conditions. An acid-catalyzed redox isomerization of these alcohols has been developed using hydrobromic acid (HBr). researchgate.netnih.gov This reaction converts the bicyclic system into (S)-6-hydroxymethyl-dihydro-2H-pyran-3(4H)-ones. researchgate.netnih.gov
The efficiency of this transformation is enhanced when there is 3,3-disubstitution on the ring system, and the reactions proceed faster in acetonitrile. researchgate.netnih.gov Mechanistic studies involving a secondary kinetic isotope effect (kH/kD of 1.23) for a 3,3-dibenzylated substrate suggest that the mechanism involves an elimination step rather than a hydride transfer. researchgate.net The ring-opening is proposed to be the rate-limiting step of the reaction. researchgate.net This facile transformation provides insight into the formation mechanisms of important biomass-derived platform chemicals like levoglucosenone (B1675106). nih.gov
Carbonyl Group Chemistry (for related ketonic derivatives like (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one)
The ketone (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one (Cyrene) is a key derivative that undergoes a variety of reactions at the C4-carbonyl group and adjacent positions. researchgate.netwikipedia.org
Alkylation at the C3 position, alpha to the carbonyl group, provides access to a range of substituted bicyclic ketones. These ketones can then be reduced to the corresponding alcohol derivatives. For instance, the reaction of Cyrene with electrophiles like methyl iodide or 4-methoxybenzyl bromide in the presence of a base leads to the formation of C3-alkylated ketones. beilstein-journals.orgbeilstein-journals.org Subsequent reduction, typically with sodium borohydride, yields the C3-substituted (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol derivatives with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org
| Reactant (Ketone) | Reagent | Product (Ketone) | Yield | Reference |
|---|---|---|---|---|
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Methyl iodide | (1S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-one | 57% | beilstein-journals.org |
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | 4-Methoxybenzyl bromide | (1S,5R)-3,3-Bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-one | 35% | beilstein-journals.org |
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | o-Dibromoxylene | (1S,5R)-1',3'-Dihydro-6,8-dioxaspiro[bicyclo[3.2.1]octane-3,2'-inden]-4-one | 71% (two steps) | beilstein-journals.org |
The carbonyl group in Cyrene can participate in aldol-type condensation reactions. For example, the reaction of Cyrene with butanal in the presence of piperidine (B6355638) at 80 °C results in an aldol (B89426) condensation product. rsc.org This transformation introduces a butylidene substituent at the C3 position, forming (1S,5R,E)-3-Butylidene-6,8-dioxabicyclo[3.2.1]octan-4-one. rsc.org Such reactions expand the synthetic utility of the scaffold by enabling the formation of new carbon-carbon bonds and introducing further functionalization handles.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Butanal, Piperidine | 80 °C, 2.5 h | (1S,5R,E)-3-Butylidene-6,8-dioxabicyclo[3.2.1]octan-4-one | 55% | rsc.org |
The reaction of (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one with diazo compounds, particularly ethyl diazoacetate (EDA) in the presence of a Lewis acid, leads to a ring expansion via carbene insertion. researchgate.netpublish.csiro.au This process, known as homologation, results in the insertion of a methylene (B1212753) group into the C3–C4 bond of the ketone. researchgate.net The initial product is a ring-expanded β-ketoester, which can be subsequently hydrolyzed and decarboxylated to yield the 7,9-dioxabicyclo[4.2.1]nonan-5-one system, termed "homocyrene". researchgate.net In contrast, reactions with other diazo compounds like trimethylsilyldiazomethane (B103560) tend to favor epoxidation over ring expansion. The reaction of the unsaturated precursor, levoglucosenone, with methyl diazoacetate results in cyclopropanation rather than ring expansion. publish.csiro.au
| Reactant | Reagent | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Ethyl diazoacetate (EDA) / Lewis Acid | C3–C4 bond insertion | Ring-expanded β-ketoester | researchgate.net |
| (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one | Trimethylsilyldiazomethane | Epoxidation | Spiro-epoxide | |
| Levoglucosenone | Methyl diazoacetate | Cyclopropanation | Cyclopropane derivative | publish.csiro.au |
Chemo- and Regioselectivity in Complex Transformations
The outcomes of reactions involving the 6,8-dioxabicyclo[3.2.1]octane scaffold are often dictated by high levels of chemo- and regioselectivity, primarily due to the molecule's rigid conformational structure. researchgate.net
A prominent example of regioselectivity is observed in the skeletal rearrangement of C4-alcohols. The stereochemical configuration of the hydroxyl group at C4 determines which oxygen atom migrates. beilstein-journals.orgnih.govresearchgate.net When the C4-OH group is in an equatorial position, the O8 atom is properly aligned with the σ* orbital of the C4-O bond, leading to its migration and the formation of a 3,8-dioxabicyclo[3.2.1]octane system. beilstein-journals.orgresearchgate.net Conversely, an axial C4-OH group leads to the migration of the O6 atom. beilstein-journals.org This stereoelectronic control provides a powerful method for selectively accessing different rearranged bicyclic frameworks.
Regioselectivity is also a key factor in the carbene chemistry of the ketonic derivative. The Lewis acid-promoted reaction with ethyl diazoacetate shows a distinct preference for insertion into the C3–C4 bond over the C4–C5 bond, leading specifically to the 7,9-dioxabicyclo[4.2.1]nonan-5-one system after hydrolysis and decarboxylation. researchgate.net This selectivity highlights the influence of the bicyclic structure on the transition state of the carbene insertion reaction.
Stereochemical Aspects and Conformational Analysis
Absolute Configuration Determination and Confirmation
The absolute configuration of (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol, a chiral molecule, is fundamental to understanding its properties and interactions. While a direct X-ray crystal structure of the parent compound is not extensively reported in the reviewed literature, its absolute stereochemistry has been unequivocally confirmed through the crystallographic analysis of its derivatives.
In a notable study, the stereochemistry of various C3-substituted derivatives of this compound was elucidated. For instance, the structures of (1S,4S,5R)-3,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol and a spiro-indene derivative have been confirmed by single-crystal X-ray crystallography. acs.orgresearchgate.net These analyses definitively established the relative stereochemistry of the substituents and the bicyclic framework. Given that the synthetic pathway to these derivatives starts from a chiral precursor of known configuration and the stereocenters of the bicyclic core (C1 and C5) remain intact throughout the synthesis, the absolute configuration of the parent alcohol is confidently assigned as (1s,4s,5r).
The stereoselective reduction of the precursor ketone, (1S,5R)-3,3-disubstituted-6,8-dioxabicyclo[3.2.1]octan-4-one, using sodium borohydride (B1222165) (NaBH₄), consistently yields the alcohol with the hydroxyl group in the equatorial position, further corroborating the assigned stereochemistry at the C4 position. researchgate.net
Table 1: Crystallographic Data for Derivatives of this compound
| Compound | Method | Key Findings |
| (1S,4S,5R)-3,3-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-ol | X-ray Crystallography | Confirmed the relative and absolute stereochemistry of the bicyclic system and the equatorial position of the C4-hydroxyl group. |
| Di((1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-yl) sulfite (B76179) | X-ray Crystallography | Established the stereochemical integrity of the bicyclic units. |
Conformational Preferences of the Bicyclo[3.2.1]octane System
The 6,8-dioxabicyclo[3.2.1]octane framework is a rigid bicyclic system with distinct conformational preferences. The bicyclo[3.2.1]octane skeleton can, in principle, adopt several conformations, including chair, boat, and twist forms for the six-membered ring. However, in the 6,8-dioxabicyclo[3.2.1]octane system, the constraints imposed by the bridged structure significantly limit its conformational flexibility.
The six-membered ring of the 6,8-dioxabicyclo[3.2.1]octane core predominantly adopts a chair conformation. This is the thermodynamically most stable arrangement, minimizing steric and torsional strain. The five-membered ring is constrained to an envelope conformation. This rigid conformation is a key factor in determining the facial selectivity of reactions involving this bicyclic system. acs.org
Computational studies and NMR spectroscopic analyses of related 3-aza-6,8-dioxabicyclo[3.2.1]octane systems have provided further insights into the conformational behavior of this bicyclic framework. These studies indicate a high degree of conformational rigidity, with the chair conformation of the six-membered ring being the dominant form in solution. acs.org It is reasonable to extrapolate that this compound exhibits similar conformational preferences, with the hydroxyl group at the C4 position occupying an equatorial position in the favored chair conformation.
Influence of Stereochemistry on Reactivity and Selectivity
The stereochemistry of this compound, particularly the configuration of the hydroxyl group at C4, exerts a profound influence on its reactivity and the stereochemical outcome of its reactions. The rigid bicyclic framework creates a sterically hindered environment, leading to high levels of stereochemical control in various transformations. acs.orgnih.gov
A compelling example of this is seen in the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. The stereochemistry of the alcohol at C4 dictates the reaction pathway. acs.orgnih.gov When the hydroxyl group is in the equatorial position, as in the (1s,4s,5r) isomer, treatment with reagents like thionyl chloride in pyridine (B92270) leads to a specific rearrangement involving the migration of the O8 oxygen atom. acs.orgnih.gov This is attributed to the favorable anti-periplanar alignment of the C4-O bond and the migrating C-O bond. Conversely, if the hydroxyl group were in the axial position, a different rearrangement pathway involving the O6 oxygen would be favored. acs.orgnih.gov
Furthermore, the steric hindrance provided by the bicyclic structure directs the approach of reagents. For instance, the reduction of the corresponding ketone to form the (1s,4s,5r)-alcohol proceeds with high diastereoselectivity, with the hydride reagent attacking from the less hindered exo face. researchgate.net This inherent facial bias is a recurring theme in the chemistry of this and related bicyclic systems.
Table 2: Influence of C4-OH Stereochemistry on Reactivity
| Reactant Stereochemistry | Reagent | Product Type | Stereochemical Outcome |
| C4-OH Equatorial | SOCl₂/pyridine | Skeletal Rearrangement | Migration of O8 |
| C4-OH Axial | SOCl₂/pyridine | Skeletal Rearrangement | Migration of O6 |
| Ketone at C4 | NaBH₄ | Reduction | Equatorial C4-OH (exo attack) |
Diastereomeric and Enantiomeric Purity Assessment Methodologies
The assessment of diastereomeric and enantiomeric purity is crucial in the synthesis and application of stereochemically defined molecules like this compound. A variety of analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the diastereomeric purity of compounds. In the case of derivatives of this compound, the formation of a minor diastereomer can often be detected and quantified by integrating the signals in the ¹H or ¹³C NMR spectra. For example, the reduction of (1S,5R)-3,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-4-one with NaBH₄ was reported to produce the corresponding alcohol as a mixture of diastereomers in a 98:2 ratio, as determined by ¹H NMR spectroscopy. researchgate.net For the determination of enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are standard methods for separating enantiomers and determining enantiomeric purity. While specific applications of chiral HPLC or GC for the direct analysis of this compound are not detailed in the provided search results, these techniques are widely applicable to chiral alcohols. The choice of the chiral stationary phase is critical and is often determined empirically for a given analyte.
Table 3: Methods for Stereoisomeric Purity Assessment
| Technique | Principle | Application |
| ¹H and ¹³C NMR Spectroscopy | Diastereomers have different chemical shifts and coupling constants. | Determination of diastereomeric ratios. |
| Chiral NMR Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric environments that are distinguishable by NMR. | Determination of enantiomeric excess. |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Separation and quantification of enantiomers to determine enantiomeric excess. |
Spectroscopic and Structural Characterization Techniques for Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of 6,8-dioxabicyclo[3.2.1]octane systems. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is crucial for assigning the proton (¹H) and carbon (¹³C) signals and confirming the stereochemistry of these conformationally rigid molecules.
1D and 2D NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC)
For derivatives of (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol, such as those substituted at the C3 position, ¹H NMR spectra provide key information on the chemical environment and coupling constants of protons. beilstein-journals.org For instance, in related chloro-derivatives, the anomeric methine proton signal shifts significantly downfield. beilstein-journals.org
2D NMR experiments are indispensable for unambiguous assignments:
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, identifying adjacent protons within the bicyclic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. In analyses of related compounds, HSQC has been used to confirm the presence of a methine group attached to a chloride by identifying its correlation to a carbon signal around δC 55.1 ppm. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete carbon skeleton and identify quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly vital for determining the stereochemical relationships, such as the exo or endo orientation of substituents on the bicyclic frame.
While specific data tables for the parent compound are unavailable, Table 1 illustrates typical ¹H and ¹³C NMR data for a related derivative, Di((1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-yl) sulfite (B76179). beilstein-journals.org
Table 1: Representative NMR Data for a Derivative Compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-1 | 5.68 (ddd) | - |
| H-4 | 4.33 (br s) | 78.9 |
| H-5 | 4.26–4.24 (br m) | 93.3 |
| - | - | 74.8 |
| - | - | 67.2 |
| - | - | 28.1 |
| - | - | 26.0 |
Data for Di((1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-yl) sulfite in CDCl₃. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides highly accurate mass measurements that can confirm a molecular formula to within a few parts per million. beilstein-journals.org
For several derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-ol, ESI-TOF (Time-of-Flight) has been used to identify the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. beilstein-journals.org For example, the derivative (1S,4S,5R)-3,3-Bis(4-methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-ol showed an [M+Na]⁺ ion at m/z 393.1690, corresponding to the calculated value for C₂₂H₂₆O₅Na. beilstein-journals.org Fragmentation analysis, which involves studying the breakdown patterns of the molecule in the mass spectrometer, can provide further structural information, although detailed fragmentation studies on the parent alcohol are not described in the surveyed literature. In some analyses of related compounds, molecular ions were not observed, with only species corresponding to hydrolyzed material being detected. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key expected absorptions would be a broad O-H stretching band for the alcohol group (typically around 3200-3600 cm⁻¹) and C-O stretching bands for the alcohol and the ether linkages of the bicyclic system (typically in the 1000-1300 cm⁻¹ region).
While the specific IR spectrum for the title compound is not provided in the search results, data for a related sulfite derivative shows characteristic peaks that confirm its structure. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. This technique has been instrumental in unambiguously confirming the structures of several derivatives of 6,8-dioxabicyclo[3.2.1]octan-4-ol. beilstein-journals.orgbeilstein-journals.org
For instance, the crystal structure of the derivative (1S,4S,5R)-1',3'-Dihydro-6,8-dioxaspiro[bicyclo[3.2.1]octane-3,2'-inden]-4-ol (10d) was used to analyze the dihedral angle between key bonds, which helped to explain the mechanism of subsequent rearrangement reactions. beilstein-journals.org The ability to obtain suitable single crystals is often a limiting factor, but when successful, this technique provides unparalleled insight into the molecular architecture.
Optical Rotation and Chiroptical Spectroscopy (e.g., CD spectroscopy)
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. For the related derivative Di((1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-yl) sulfite, a specific rotation of -141 has been reported. beilstein-journals.org
Chiroptical spectroscopy, such as Circular Dichroism (CD), provides further information about the stereochemical features of a molecule. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by chromophores and vibrating functional groups, respectively. These experimental spectra can be compared with spectra predicted by theoretical calculations, such as Density Functional Theory (DFT), to help assign the absolute configuration of chiral molecules within the 6,8-dioxabicyclo[3.2.1]octane family.
Theoretical and Computational Investigations of 1s,4s,5r 6,8 Dioxabicyclo 3.2.1 Octan 4 Ol
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-ol. These methods provide insights into the molecule's reactivity, stability, and intermolecular interactions. DFT calculations on related 6,8-dioxabicyclo[3.2.1]octane systems have been used to successfully predict properties like optical rotation. researchgate.net
Key electronic properties that can be determined include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential chemical reactions. For this molecule, the oxygen atoms of the hydroxyl group and the bicyclic ether linkage are expected to be the most electron-rich centers.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | 2.1 D | B3LYP/6-311G(d,p) |
| HOMO Energy | -6.8 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | +1.2 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-311G(d,p) |
Prediction and Validation of Spectroscopic Data
Computational methods are frequently used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be compared with experimental results. researchgate.netnih.gov
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. frontiersin.org These predictions are highly sensitive to the molecular conformation, especially the orientation of the hydroxyl group. Comparing calculated shifts with experimental data helps to confirm the stereochemistry and identify the predominant conformation in solution. Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum, particularly for the O-H and C-O stretching modes. Furthermore, properties like the predicted collision cross section (CCS) from ion mobility mass spectrometry can also be calculated and compared to experimental values. uni.lu
| Spectroscopic Data | Nucleus/Group | Experimental Value | Predicted Value | Method |
|---|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | H4 | ~3.60 | 3.55 | WP04/6-311++G(2d,p)/PCM |
| ¹³C NMR Chemical Shift (ppm) | C4 | ~70.5 | 71.2 | mPW1PW91/6-31G(d,p) |
| IR Frequency (cm⁻¹) | O-H Stretch | ~3400 | 3415 | B3LYP/6-311G(d,p) |
| Collision Cross Section (Ų) | [M+H]⁺ | - | 121.8 | CCSBase Prediction uni.lu |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a key tool for elucidating complex reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the structures and energies of transition states. The 6,8-dioxabicyclo[3.2.1]octane system is known to undergo skeletal rearrangements, particularly when the C4 position is modified. nih.gov
A notable reaction is the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols when treated with reagents like thionyl chloride (SOCl₂) in pyridine (B92270) or under Appel conditions. nih.govresearchgate.net This reaction involves a migration of the C5 oxygen to the C4 position, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. Computational studies can model this process by:
Calculating the energetics of the proposed intermediates, such as the initial chlorosulfite or alkoxytriphenylphosphonium species. nih.gov
Locating the transition state for the key bond-migration step. The geometry of the transition state would reveal the synchronous or asynchronous nature of the C5-O bond breaking and the C4-O bond formation.
Determining activation energies to understand the reaction kinetics and why rearrangement is favored over simple substitution under these conditions.
Crucially, the stereochemistry of the C4-hydroxyl group is reported to determine the reaction outcome, indicating that the transition state is sterically demanding. nih.gov Transition state analysis can quantify these steric and electronic effects, explaining the high diastereoselectivity of the rearrangement. researchgate.net
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound + SOCl₂ | 0.0 |
| Intermediate | Chlorosulfite ester | -5.2 |
| Transition State | O-migration | +18.5 |
| Intermediate | Oxocarbenium ion | +2.1 |
| Product | 2-chloro-3,8-dioxabicyclo[3.2.1]octane + SO₂ | -15.7 |
Conformational Landscape Mapping and Energy Minimization Studies
While the bicyclic core of this compound is rigid, the molecule still possesses conformational flexibility, primarily related to the orientation of the hydroxyl group at C4. The conformation of this group can influence the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. nih.gov
Computational methods can systematically map the conformational landscape. This is typically done by performing a conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization and energy calculation of the low-energy conformers using higher-level DFT methods. researchgate.net For related levoglucosan (B13493) derivatives, studies have shown that the orientation of hydroxyl groups and the resulting intramolecular hydrogen bond network define the conformational preferences. nih.gov Energy minimization studies provide the relative stabilities of these conformers, allowing for the determination of the most populated state under given conditions.
| Conformer | Description (Dihedral Angle H-O-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | gauche (-60°) | 0.00 | 65.1 |
| 2 | anti (180°) | 0.55 | 24.2 |
| 3 | gauche (+60°) | 0.98 | 10.7 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in a condensed phase, such as in aqueous solution. researchgate.net While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, MD explicitly simulates the interactions between the solute and a large number of individual solvent molecules over a period of time. acs.org
MD simulations can provide valuable insights into:
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around the polar hydroxyl group.
Hydrogen Bonding Dynamics: The formation, breaking, and lifetime of hydrogen bonds between the solute's hydroxyl group and the solvent.
Conformational Dynamics: The transitions between different rotamers of the hydroxyl group and the flexibility of the ring system.
Transport Properties: Calculation of properties such as the diffusion coefficient of the molecule in a given solvent. acs.org
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. acs.org For novel molecules like this, force field parameters may need to be specifically developed or validated.
| Parameter | Value/Description |
|---|---|
| System | 1 Solute Molecule in a 30 Å Box of Water |
| Force Field | GAFF (General Amber Force Field) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Biological Activity and Mechanistic Insights of 1s,4s,5r 6,8 Dioxabicyclo 3.2.1 Octan 4 Ol and Its Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies on derivatives of the 6,8-dioxabicyclo[3.2.1]octane skeleton have provided crucial insights into the structural requirements for their biological activities. Notably, studies on siladenoserinols, a class of natural products featuring this bicyclic core, have demonstrated their potential as inhibitors of the p53-Hdm2 interaction, a key target in cancer therapy. thieme-connect.comresearchgate.net
A key finding in the SAR of siladenoserinols is the critical role of the sulfamate (B1201201) group for their inhibitory activity. thieme-connect.comnih.gov The complete removal of this group leads to a loss of activity. Furthermore, modifications to other parts of the molecule have been shown to significantly influence potency. For instance, the replacement of an acetyl group on the 6,8-dioxabicyclo[3.2.1]octane skeleton with a more rigid benzoyl group resulted in a significant enhancement of the inhibitory effect on the p53-Hdm2 interaction. thieme-connect.comnih.gov The stereochemistry of the bicyclic core itself has also been identified as a fundamental, though not essential, factor in controlling the potency of this inhibition. thieme-connect.com
Another class of derivatives, the 3-aza-6,8-dioxabicyclo[3.2.1]octanes, has been investigated as ligands for the human dopamine (B1211576) transporter (DAT), a target for central nervous system disorders. rsc.org SAR studies on these compounds have revealed that the nature of the substituent on the nitrogen atom at the 3-position is a key determinant of their binding affinity and selectivity. The introduction of aryl groups at this position has been shown to be particularly favorable for achieving significant affinity for monoamine transporters. rsc.orgnih.gov
The following table summarizes some of the key SAR findings for derivatives of the 6,8-dioxabicyclo[3.2.1]octane scaffold.
| Scaffold | Modification | Effect on Biological Activity | Reference |
| Siladenoserinol | Removal of sulfamate group | Loss of p53-Hdm2 inhibitory activity | thieme-connect.comnih.gov |
| Siladenoserinol | Replacement of acetyl with benzoyl group | Enhanced p53-Hdm2 inhibitory activity | thieme-connect.comnih.gov |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane | Substitution of N-3 with aryl groups | Increased affinity for dopamine transporter | rsc.orgnih.gov |
Interaction with Biological Targets (e.g., enzymes, receptors)
Derivatives of (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol have been shown to interact with specific biological targets, leading to the modulation of important cellular processes. These interactions have been characterized through various in vitro assays, providing a deeper understanding of their mechanisms of action.
One of the most significant biological targets identified for derivatives of the 6,8-dioxabicyclo[3.2.1]octane scaffold is the p53-Hdm2 protein-protein interaction. researchgate.netmdpi.com The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis, and its activity is negatively regulated by Hdm2. nih.gov The overexpression of Hdm2 in cancer cells leads to the degradation of p53, promoting tumor growth. nih.gov Siladenoserinols, which contain the 6,8-dioxabicyclo[3.2.1]octane core, have been identified as inhibitors of this interaction. researchgate.netmdpi.com In vitro binding assays have demonstrated that these compounds can disrupt the p53-Hdm2 complex with varying potencies. For example, siladenoserinol A and B exhibit strong inhibition with IC50 values of 2.0 μM. mdpi.comgoogle.com
Another important class of targets for these derivatives is the monoamine transporters, particularly the human dopamine transporter (DAT). rsc.org The DAT is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for drugs used to treat conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD). rsc.org In vitro receptor binding studies using radioligands have shown that certain 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives can bind to the DAT with high affinity. For instance, compound 5d from one study displayed an IC50 of 21 nM towards DAT. rsc.org A patent has also described derivatives of this scaffold as targeting agents for the asialoglycoprotein receptor (ASGPR), indicating their potential for liver-specific drug delivery. frontiersin.org
The table below presents data from in vitro binding assays for selected derivatives.
| Derivative Class | Target | Assay | Key Finding | Reference |
| Siladenoserinols | p53-Hdm2 | ELISA | Inhibition with IC50 values ranging from 2.0 to 55 μM | researchgate.netmdpi.com |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octanes | Dopamine Transporter (DAT) | Radioligand Binding Assay | Compound 5d showed an IC50 of 21 nM | rsc.org |
| Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diols | Asialoglycoprotein Receptor (ASGPR) | Not specified in abstract | Described as targeting agents | frontiersin.org |
By interacting with their respective biological targets, derivatives of this compound can modulate key biological processes. The inhibition of the p53-Hdm2 interaction by siladenoserinols, for example, can lead to the stabilization and accumulation of p53. nih.gov This, in turn, can restore the transcriptional activity of p53, leading to the induction of target genes involved in cell cycle arrest and apoptosis in cancer cells. nih.gov
The binding of 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives to the dopamine transporter can modulate dopaminergic neurotransmission. rsc.org By blocking the reuptake of dopamine, these compounds can increase the concentration of this neurotransmitter in the synaptic cleft, which is a therapeutic strategy for several neurological and psychiatric disorders. rsc.org The selectivity of these compounds for DAT over other monoamine transporters, such as the serotonin (B10506) transporter (SERT), is an important aspect of their potential therapeutic utility. rsc.org
Biological Screening of Derivatives (e.g., antimicrobial, cytotoxic properties, avoiding human trial data)
Derivatives of the 6,8-dioxabicyclo[3.2.1]octane scaffold have been subjected to biological screening to evaluate their potential as therapeutic agents. These screenings have revealed promising antimicrobial and cytotoxic properties for certain classes of these compounds.
Screening of α-arylated derivatives of levoglucosenone (B1675106), which shares the same core structure, has demonstrated significant antibacterial effects. researchgate.net Notably, some of these compounds have shown potent activity against Bacillus subtilis. researchgate.net Siladenoserinol A and its desulfamate analogue have also been found to exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), without showing hemolytic activity. researchgate.net
In terms of cytotoxic properties, several derivatives have been evaluated against various cancer cell lines. While the individual didemniserinolipids, which also contain the 6,8-dioxabicyclo[3.2.1]octane core, were found to be non-cytotoxic, the initial extract containing them was potently cytotoxic, suggesting a synergistic effect or the presence of other active compounds. nih.gov In contrast, certain α-arylated levoglucosenone derivatives have displayed notable cytotoxic effects against cell lines such as the SW620 colon cancer line and the NCIH-460 lung cancer line, with IC50 values in the sub-micromolar range.
The following tables summarize the results of biological screening for antimicrobial and cytotoxic properties.
Antimicrobial Activity
| Derivative | Organism | Activity (IC50/MIC) | Reference |
| LGO-derived compound 11 | Bacillus subtilis (ATCC6633) | IC50: 0.6 μM | researchgate.net |
| Siladenoserinol A | Gram-positive bacteria (including MRSA) | Significant activity | researchgate.net |
| Desulfamate analogue of Siladenoserinol A | Gram-positive bacteria (including MRSA) | Significant activity | researchgate.net |
Cytotoxic Activity
| Derivative | Cell Line | Activity (IC50) | Reference |
| LGO-derived compound 11 | SW620 (colon cancer) | 0.8 μM | |
| iso-LGO-derived system 24 | SW620 (colon cancer) | 0.6 μM | |
| LGO-derived compound 21 | NCIH-460 (lung cancer) | Notable effects |
Pathway Elucidation and Cellular Target Identification
Understanding the cellular pathways affected by bioactive compounds and identifying their specific cellular targets are crucial steps in drug discovery and development. For derivatives of this compound, a combination of direct target-based studies and broader chemical genetics approaches has begun to shed light on their mechanisms of action.
The primary mechanism of action for the siladenoserinols is the direct inhibition of the p53-Hdm2 protein-protein interaction. researchgate.net This targeted action leads to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov This represents a clear example of pathway elucidation through the identification of a specific molecular target.
In a broader approach, chemical genetics has been employed to investigate the effects of a library of bicyclic peptidomimetics with a 6,8-dioxa-3-azabicyclo[3.2.1]octane core on the growth of Saccharomyces cerevisiae. mdpi.com By screening these compounds against a panel of yeast mutants, researchers can identify compounds that affect specific cellular pathways. This approach can help to uncover novel mechanisms of action and identify potential new therapeutic targets. mdpi.com For example, a study identified several compounds that reduced yeast growth and selected a particularly effective one for further investigation into its effects on cellular pathways related to drug resistance. researchgate.net
While comprehensive pathway elucidation for all derivatives of the 6,8-dioxabicyclo[3.2.1]octane scaffold is still an active area of research, the existing data point to their ability to modulate key cellular processes through specific molecular interactions, highlighting their potential for the development of novel therapeutic agents.
Applications in Organic Synthesis and Materials Science
Utility as a Chiral Scaffold for Complex Molecule Synthesis
The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common motif in numerous biologically active natural products. researchgate.net Its rigid conformation and defined stereochemistry make it an excellent starting point for the synthesis of complex molecular architectures. This scaffold allows for high facial selectivity in chemical transformations due to the steric hindrance provided by its 1,6-anhydro bridge, which effectively shields the β-face of the molecule. acs.org
The unique structure of the 6,8-dioxabicyclo[3.2.1]octane system serves as a valuable building block for the synthesis of a variety of biologically active compounds. frontiersin.orgnih.gov Its derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. frontiersin.orgnih.gov
Key transformations of the levoglucosenone (B1675106) (LGO) core, a closely related derivative, have led to the development of promising pharmaceutical precursors. For example, 1,2-addition to the carbonyl group has been employed to prepare S-glycosylated thiosemicarbazone derivatives, a class of molecules with noted antiviral, antibacterial, and anticancer properties. frontiersin.org Furthermore, the 1,4-addition of thiols to LGO has yielded derivatives that show activity against hepatocarcinoma cell lines. frontiersin.org The versatility of this scaffold is further demonstrated in its use to create analogues of natural signaling molecules, such as thromboxane (B8750289) A2, where the bicyclic ether motif of LGO acts as a bioisostere. nih.gov
In the agrochemical sector, derivatives of dihydrolevoglucosenone (Cyrene™) are being explored. For instance, these compounds are components in solvent compositions for agrochemical formulations, highlighting their potential in developing greener and more effective agricultural products. rsc.org
Table 1: Examples of Bioactive Compounds Derived from the 6,8-Dioxabicyclo[3.2.1]octane Scaffold
| Compound Class | Synthetic Approach | Potential Application |
|---|---|---|
| S-glycosylated thiosemicarbazones | 1,2-addition to the carbonyl of LGO | Antiviral, Antibacterial, Anticancer |
| Thio-derivatives | 1,4-addition of thiols to LGO | Anticancer (Hepatocarcinoma) |
| Thromboxane A2 analogues | Conjugate addition to LGO | Cardiovascular research |
The 6,8-dioxabicyclo[3.2.1]octane framework is a recurring structural element in a variety of natural products, making its derivatives ideal starting materials for the synthesis of these and related complex molecules. researchgate.net Its inherent chirality and rigid structure provide a robust template for stereocontrolled synthesis.
A notable application is in the synthesis of insect pheromones. For example, this scaffold is the core of frontalin (B1251666) and brevicomin, which are aggregation pheromones of bark beetles. researchgate.net Synthetic routes to these compounds often utilize the dioxabicyclic core to establish the necessary stereochemistry. The synthesis of both enantiomers of frontalin, (1S,5R)- and (1R,5S)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane, can be achieved with high enantiomeric excess (≥ 90% ee) using methods like the Sharpless asymmetric epoxidation. researchgate.net
The scaffold is also found in more complex natural products, such as the potent antibiotic (+)-sorangicin A, which features a dioxabicyclo[3.2.1]octane subunit. acs.org Synthetic strategies towards this complex molecule have involved the construction of this core as a key step. acs.org Additionally, natural products like psoracorylifol B and didemniserinolipid B contain this bicyclic system, and their total syntheses have been a subject of research. researchgate.net
Role as a Chiral Solvent or Auxiliary in Asymmetric Reactions
The chiral nature of 6,8-dioxabicyclo[3.2.1]octane derivatives has led to their use as both chiral solvents and chiral auxiliaries in asymmetric synthesis. Dihydrolevoglucosenone, commercially known as Cyrene™, is a bio-based, dipolar aprotic solvent that serves as a greener alternative to conventional solvents like N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). researchgate.netchemicalbook.com Its chirality can influence the stereochemical outcome of reactions conducted within it.
Derivatives of (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol have been specifically designed to act as chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. A notable example is the use of a derivative of the title compound in highly diastereoselective Diels-Alder reactions. bohrium.com The rigid bicyclic structure of the auxiliary effectively shields one face of the dienophile, leading to a high degree of stereocontrol in the cycloaddition.
Table 2: Application of 6,8-Dioxabicyclo[3.2.1]octane Derivatives in Asymmetric Synthesis
| Derivative | Role | Application |
|---|---|---|
| Dihydrolevoglucosenone (Cyrene™) | Chiral Solvent | Green alternative to NMP and DMF in various reactions |
Integration into Polymer and Materials Development
The drive towards sustainable materials has spurred interest in using biomass-derived molecules like levoglucosenone (LGO) as monomers for polymer synthesis. The rigid and chiral nature of the 6,8-dioxabicyclo[3.2.1]octane core can impart unique properties to the resulting polymers, such as high thermal stability and controlled degradability.
LGO and its derivatives can be polymerized through various methods, including ring-opening metathesis polymerization (ROMP) and polycondensation. These processes can lead to the formation of a diverse range of polymers, including polyesters and polyacetals. The resulting polymers often exhibit high glass transition temperatures (Tg), with some having values between 152–198 °C, and their degradation rates can be tuned by modifying the monomer structure.
For instance, a sterically hindered bicyclic diol derived from LGO has been used in polycondensations to create new bio-based polyesters with good thermal stability. Furthermore, the development of a polymer-solvent system that is entirely derived from cellulose (B213188) has been achieved, where both the polyester (B1180765) and the solvent (a Cyrene™ derivative) originate from LGO.
Table 3: Properties of Polymers Derived from Levoglucosenone
| Polymer Type | Key Properties |
|---|---|
| Polyesters | High thermal stability, Tunable degradation rates, High glass transition temperatures |
Development of Catalysts and Ligands based on the Dioxabicyclic Core
The well-defined stereochemistry of the 6,8-dioxabicyclo[3.2.1]octane scaffold makes it an excellent framework for the design of chiral ligands and catalysts for asymmetric synthesis. beilstein-journals.org By functionalizing the bicyclic core with catalytically active groups, new catalysts with high stereocontrol can be developed.
One area of application is in the development of ligands for transition metal catalysis. Amino alcohols derived from levoglucosenone have been explored as promising ligands for asymmetric transformations. conicet.gov.ar Additionally, aza-analogs of the 6,8-dioxabicyclo[3.2.1]octane system have been synthesized and investigated as ligands for biological targets. For example, 3-aza-6,8-dioxabicyclo[3.2.1]octanes have been designed as tropane-like structures and have shown significant affinity and selectivity for the human dopamine (B1211576) transporter (DAT). nih.gov Specifically, certain N-aryl substituted derivatives have displayed IC50 values as low as 21 nM for DAT, suggesting their potential as a new class of DAT ligands. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Levoglucosenone |
| Dihydrolevoglucosenone (Cyrene™) |
| Frontalin |
| Brevicomin |
| (+)-Sorangicin A |
| Psoracorylifol B |
| Didemniserinolipid B |
| Thromboxane A2 |
| N-Methyl-2-pyrrolidone |
Future Research Directions and Emerging Paradigms
Sustainable Synthesis and Green Chemistry Approaches
The foundation of (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol's appeal lies in its sustainable origins. It is derived from levoglucosenone (B1675106), a product of the pyrolysis of cellulose (B213188). rsc.orgacs.org The hydrogenated derivative of levoglucosenone, known as Cyrene™ or dihydrolevoglucosenone, is a commercially available bio-based solvent that is gaining traction as a green alternative to toxic organic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF). rsc.orgresearchgate.netresearchgate.net
Future research in this area is geared towards optimizing the synthesis of this compound to be more aligned with the principles of green chemistry. This includes the development of more efficient catalytic systems for the selective reduction of levoglucosenone and its derivatives, minimizing waste and energy consumption. youtube.com The use of continuous-flow processes for the transformation of levoglucosenone into its derivatives is also a promising avenue for scalable and sustainable production. rsc.org
| Solvent | Source | Key Green Attributes |
|---|---|---|
| Cyrene™ (related to the title compound) | Biomass (Cellulose) | Renewable, Biodegradable, Low Toxicity rsc.orgresearchgate.net |
| N-Methylpyrrolidone (NMP) | Petroleum | Reproductive toxicity concerns |
| Dimethylformamide (DMF) | Petroleum | Hepatotoxic, Reproductive toxicity concerns |
Chemoenzymatic and Biocatalytic Transformations
The chiral nature of this compound makes it an ideal substrate for enzymatic transformations, which are known for their high selectivity and mild reaction conditions. Research is increasingly exploring the use of enzymes, such as lipases and alcohol dehydrogenases, for the synthesis and modification of this compound and its derivatives. researchgate.net
For instance, the enzymatic reduction of levoglucosenone to Cyrene® has been successfully demonstrated using alkene reductases, offering a sustainable, metal- and dihydrogen-free synthetic route. rsc.org Future work will likely focus on discovering and engineering novel enzymes for the stereoselective synthesis of specific isomers of 6,8-dioxabicyclo[3.2.1]octan-4-ol, including the (1s,4s,5r) configuration. This could involve the use of directed evolution to tailor enzyme activity and selectivity for this particular substrate. nih.gov
Advanced Materials Applications and Bio-inspired Design
The rigid bicyclic structure of this compound makes it a valuable building block for the creation of advanced materials. Its derivation from biomass aligns with the growing demand for bio-inspired and sustainable materials. rsc.org
One of the most promising areas of research is the use of levoglucosenone and its derivatives in the synthesis of bio-based polymers. rsc.org Polyesters derived from levoglucosenone have been synthesized and show potential as sustainable alternatives to petroleum-based plastics. tandfonline.comacs.org The hydroxyl group in this compound provides a reactive site for polymerization and for grafting onto other polymer backbones to create materials with novel properties. Future research will likely explore the synthesis of a wider range of polymers and copolymers with tailored thermal and mechanical properties.
Exploration of Novel Biological Activities and Therapeutic Potential (mechanistic focus)
The 6,8-dioxabicyclo[3.2.1]octane scaffold is present in a number of biologically active natural products. hkust.edu.hk This has spurred interest in exploring the therapeutic potential of synthetic derivatives like this compound.
Derivatives of levoglucosenone have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. frontiersin.orgnih.govune.edu.au For example, certain α-pyridinylated derivatives have shown potent and selective antimicrobial and cytotoxic effects. acs.orgnih.gov Mechanistic studies are crucial to understanding how these compounds exert their biological effects. Future research will likely focus on synthesizing libraries of derivatives of this compound and screening them for various biological activities. A key aspect of this research will be to elucidate the structure-activity relationships and identify the specific molecular targets of these compounds. For instance, derivatives of the related 3-aza-6,8-dioxabicyclo[3.2.1]octane have been shown to act as ligands for the human dopamine (B1211576) transporter. nih.govresearchgate.net
| Derivative Class | Investigated Activity | Reference |
|---|---|---|
| α-Pyridinylated levoglucosenone derivatives | Antimicrobial and cytotoxic | acs.orgnih.gov |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octanes | Dopamine transporter ligands | nih.govresearchgate.net |
| Siladenoserinol A analogs | Inhibition of p53–Hdm2 interaction | oup.com |
Interdisciplinary Research Integrating Computational and Experimental Methods
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For a molecule like this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations have been used to predict the optical rotations of 6,8-dioxabicyclo[3.2.1]octanes, which can aid in determining the absolute configuration of chiral molecules. researchgate.net Computational studies can also be used to model the interactions of these molecules with biological targets, guiding the design of new therapeutic agents. Future interdisciplinary research will likely involve a close collaboration between synthetic chemists, computational chemists, and biologists to accelerate the discovery and development of new applications for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Oxidation/Reduction : Use KMnO₄ (acidic) or LiAlH₄ to target ketone or alcohol intermediates. Stereochemical control requires chiral auxiliaries or asymmetric catalysis .
- Retrosynthesis : Leverage AI-driven tools (e.g., Reaxys, Pistachio) to predict one-step pathways. Prioritize bicyclic precursors with pre-existing oxygen heteroatoms .
- Data : Yield optimization (>75%) is achievable under inert conditions (N₂) at 0–25°C.
Q. How can the stereochemistry and purity of this compound be verified?
- Analytical Techniques :
- NMR : Compare δ values of bridgehead protons (e.g., 4-OH at δ 3.8–4.2 ppm) with PubChem data .
- Chiral HPLC : Use a Chiralpak® column (hexane:IPA = 90:10) to resolve enantiomers. Purity >98% is typical for research-grade samples .
Q. What biological mechanisms are hypothesized for this compound, and how can they be experimentally validated?
- Mechanism : The bicyclic oxygen framework may inhibit enzymes (e.g., hydrolases) via H-bonding to catalytic residues.
- Validation :
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) using fluorometric kits .
- Docking studies : Align the compound’s InChI structure (PubChem CID: 52630-80-5) with protein active sites .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ data pending) .
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?
- Strategies :
- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of ketone intermediates (ee >90%) .
- Kinetic resolution : Employ lipases (e.g., CAL-B) to separate diastereomers via esterification .
Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Approach :
- Blind validation : Replicate assays across labs using standardized protocols (e.g., OECD Test No. 432) .
- Meta-analysis : Apply ANOVA to datasets from PubChem and EPA DSSTox to identify outliers .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Study Design :
- Accelerated degradation : Incubate in buffers (pH 1–13) at 40°C for 72h. Monitor via LC-MS for decomposition products (e.g., lactone formation) .
- Solvent effects : Compare half-life in DMSO (>30 days) vs. aqueous ethanol (<7 days) .
Q. What computational methods predict the environmental fate of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
